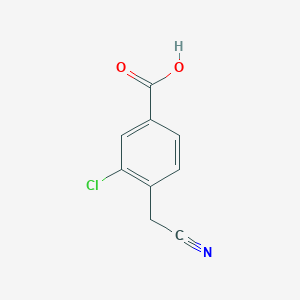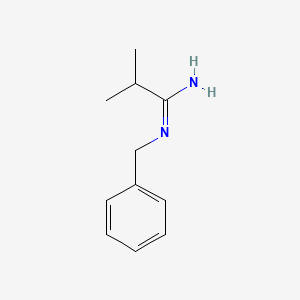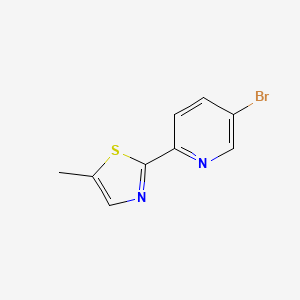
2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole: is an organic compound that features a brominated pyridine ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 2-aminothiazole.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base like potassium carbonate is often used to facilitate the reaction.
Procedure: The 5-bromopyridine is reacted with 2-aminothiazole under the specified conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
科学的研究の応用
Chemistry:
Synthesis of Heterocyclic Compounds: Used as a building block in the synthesis of more complex heterocyclic compounds.
Material Science:
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving:
Enzyme Inhibition: May act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity and leading to physiological effects.
類似化合物との比較
2-(5-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine derivative with different functional groups.
(5-Bromopyrid-2-yl)methanol: A compound with a hydroxymethyl group instead of a thiazole ring.
Uniqueness:
Structural Features: The presence of both a brominated pyridine ring and a thiazole ring makes 2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole unique compared to other similar compounds.
Reactivity: Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
特性
分子式 |
C9H7BrN2S |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-4-12-9(13-6)8-3-2-7(10)5-11-8/h2-5H,1H3 |
InChIキー |
ATCCBPNUPCBOEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




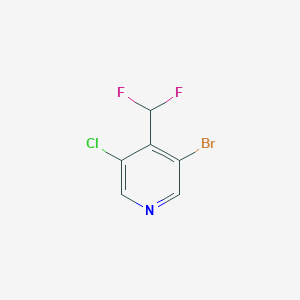
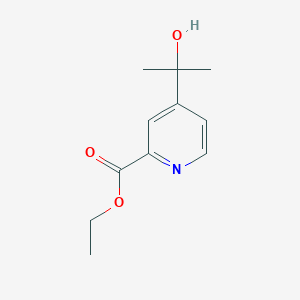
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)

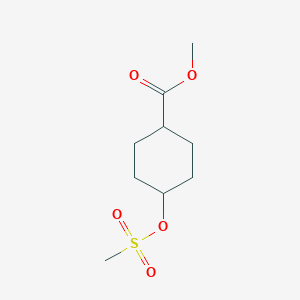
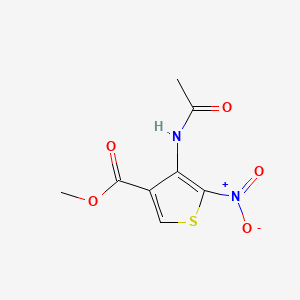
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)
